

Physical and chemical properties of 6,8-Dibromo-2,3-dihydrochromen-4-one

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Compound of Interest

Compound Name: 6,8-Dibromo-2,3-dihydrochromen-4-one

Cat. No.: B579360

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An In-Depth Technical Guide to 6,8-Dibromo-2,3-dihydrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dibromo-2,3-dihydrochromen-4-one is a halogenated heterocyclic compound belonging to the chromanone class. This document provides a comprehensive overview of its known physical and chemical properties, compiled from available scientific literature and chemical databases. It includes key identifiers, tabulated physical and chemical data, a detailed synthesis protocol, and an exploration of the potential biological significance of the broader chromen-4-one scaffold in drug discovery. While specific biological data for this compound is limited, the therapeutic potential of related molecules suggests it as a candidate for further investigation.

Introduction

Chromen-4-one and its derivatives are a significant class of oxygen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. The chromanone scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The introduction of halogen atoms,

such as bromine, into the chromanone ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses specifically on the physical and chemical characteristics of **6,8-Dibromo-2,3-dihydrochromen-4-one**.

Physicochemical Properties

A summary of the key physical and chemical properties of **6,8-Dibromo-2,3-dihydrochromen-4-one** is presented below.

Identification

Property	Value
IUPAC Name	6,8-dibromo-2,3-dihydro-4H-chromen-4-one
CAS Number	15773-96-3[1]
Molecular Formula	C ₉ H ₆ Br ₂ O ₂ [2]
Molecular Weight	305.95 g/mol [2]
Canonical SMILES	C1C(C(=O)C2=C(O1)C=C(C=C2Br)Br)

Physical Properties

Property	Value	Notes
Boiling Point	192.5 °C[3]	This value appears unusually low for a dibrominated compound of this molecular weight and may require experimental verification.

Note: Experimental data for melting point and solubility in common solvents are not readily available in the searched literature.

Synthesis

A known synthetic route to **6,8-Dibromo-2,3-dihydrochromen-4-one** involves the cyclization of 3-(2,4-dibromophenoxy)propanoic acid.[2]

Experimental Protocol: Synthesis from 3-(2,4-dibromophenoxy)propanoic acid

This protocol is based on a general method for the synthesis of chroman-4-ones.

Materials:

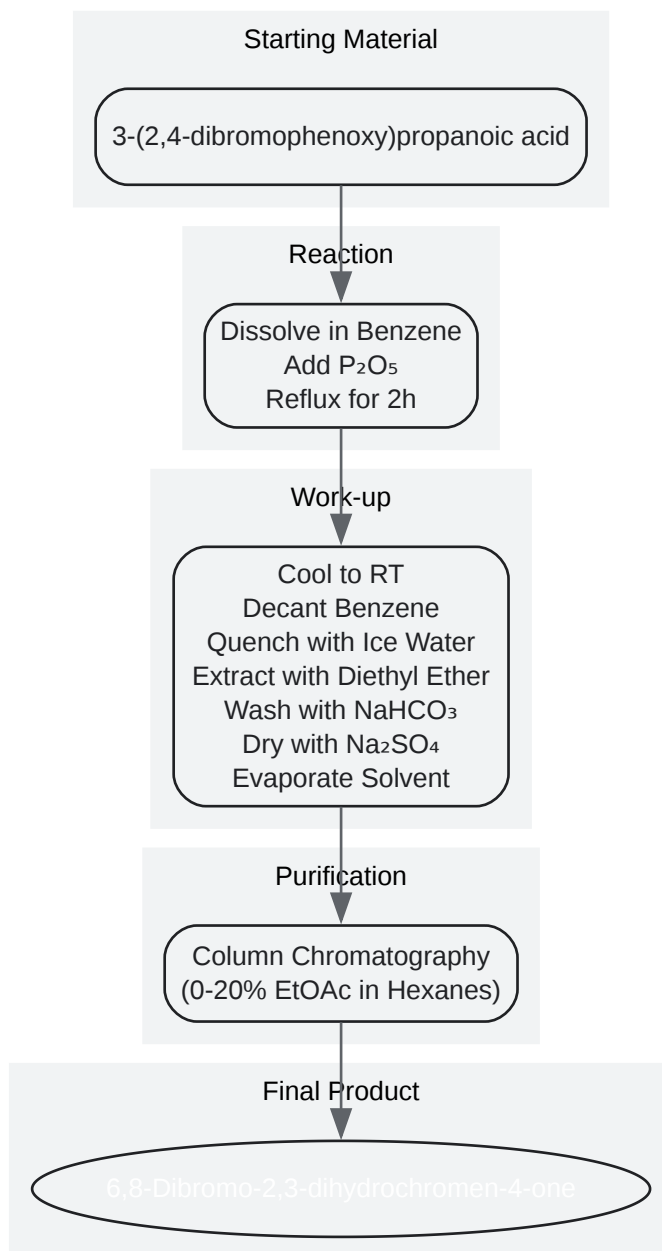
- 3-(2,4-dibromophenoxy)propanoic acid
- Phosphorus pentoxide (P_2O_5)
- Benzene
- Diethyl ether
- Saturated sodium bicarbonate solution
- Sodium sulfate
- Ice

Procedure:

- Dissolve 3-(2,4-dibromophenoxy)propanoic acid (6.0 mmol) in benzene.
- Add phosphorus pentoxide to the solution.
- Reflux the mixture for 2 hours.
- Cool the reaction mixture to ambient temperature.
- Decant the benzene.
- Quench the residue with ice water.
- Extract the aqueous mixture three times with diethyl ether.
- Combine the organic extracts and wash with saturated sodium bicarbonate solution.

- Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.
- Purify the resulting residue by column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexanes, to yield **6,8-Dibromo-2,3-dihydrochromen-4-one** as a white solid.[2]

Diagram of the Synthesis Workflow:



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Caption: Synthetic workflow for **6,8-Dibromo-2,3-dihydrochromen-4-one**.

Spectral Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **6,8-Dibromo-2,3-dihydrochromen-4-one** are not available in the currently reviewed literature. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Potential in Drug Discovery

While there is no specific biological activity reported for **6,8-Dibromo-2,3-dihydrochromen-4-one**, the broader class of chromen-4-one derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These activities are often attributed to their ability to interact with various biological targets.

General Biological Activities of Chromen-4-one Derivatives

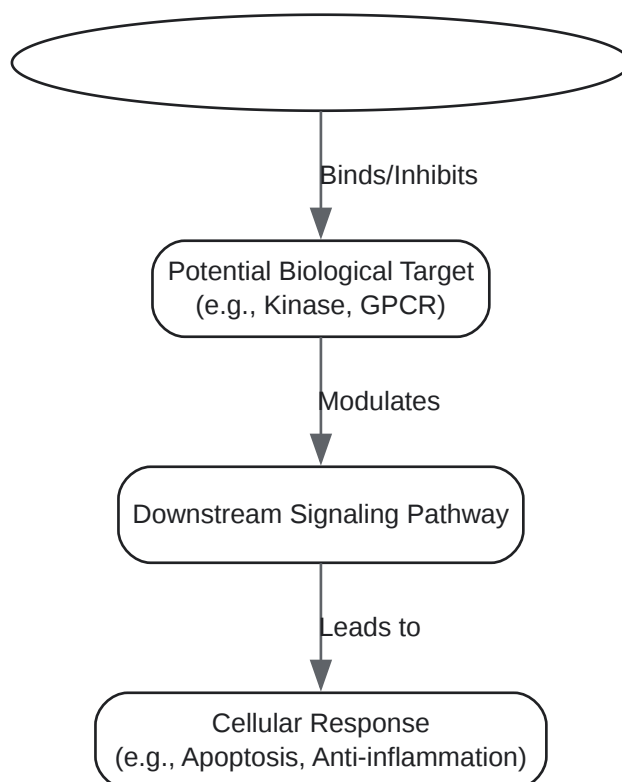
Derivatives of the chromen-4-one scaffold have been reported to exhibit activities including:

- Anticancer[4][5]
- Anti-inflammatory[4]
- Antioxidant[4]
- Antimicrobial[5]
- Antiviral[4]

Potential Signaling Pathway Involvement

Given the diverse bioactivities of chromen-4-ones, they are likely to interact with multiple signaling pathways. For instance, certain chromen-4-one derivatives have been identified as inhibitors of Rho kinase (ROCK), a potential target for the treatment of diabetic retinopathy.[4] Others have been developed as agonists or antagonists for the G protein-coupled receptor GPR55, which is implicated in inflammation, neurodegeneration, and cancer.[5]

Hypothetical Signaling Pathway Interaction:



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Caption: Potential mechanism of action for a chromen-4-one derivative.

Conclusion

6,8-Dibromo-2,3-dihydrochromen-4-one is a readily synthesizable compound within the chromanone family. While its specific physicochemical and biological properties are not yet well-documented, the established importance of the chromen-4-one scaffold in medicinal chemistry suggests that this compound could be a valuable subject for further investigation. Researchers in drug discovery are encouraged to explore its potential activities, particularly in the areas of oncology, inflammation, and infectious diseases, and to fully characterize its spectral and physical properties.

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